Cas no 81-13-0 (D(+)-Panthenol)

D(+)-Panthenol structure
D(+)-Panthenol structure
D(+)-Panthenol
81-13-0
C9H19NO4
205.25146317482
MFCD00065006
34236
24886961

D(+)-Panthenol Properties

Names and Identifiers

    • (R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
    • (+)-Panthenol
    • Alcopan-250
    • Bepanthen
    • Cozyme
    • D-Panthenol
    • Ilopan
    • Intrapan
    • Motilyn
    • N-pantoyl-3-propanolamine
    • Pantenyl
    • Panthoderm
    • pantothenyl alcohol
    • pantothenol
    • pantothenylol
    • Panyonyl
    • D-(+)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide
    • Dexpanthenol
    • Panobinostat
    • PANTHENOL, D-(P)
    • (R)-3-(2,4-Dihydroxy-3,3-dimethylbutyramido)-1-propanol
    • (R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide
    • D-Pantothenyl Alcohol
    • (R)-(+)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide
    • (R)-2,4-Dihydroxy-3,3-dimethylbutyric 3-hydroxypropylamide
    • Provitamin B
    • PALLADIUM ON ACTIVATED CHARCOAL 10% PD
    • Bepantol
    • Bepanthene
    • Pantol
    • Thenalton
    • Panadon
    • Zentinic
    • d-Pantothenol
    • d panthenol
    • D-P-A Injection
    • D(+)-Panthenol
    • Synapan
    • D(+)-Pantothenyl alcohol
    • Urupan
    • (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
    • Panthenol (D)
    • Propanolamine, N-pantoyl-
    • N-Pan
    • D-Pantothenyl alcohol
    • (2R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide (ACI)
    • Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (R)- (ZCI)
    • Butyramide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, D-(+)- (8CI)
    • Alcopan 250
    • Corneregel
    • Cornergel
    • D(+)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide
    • D(+)-α,γ-Dihydroxy-N-(3-hydroxypropyl)-β,β-dimethylbutyramide
    • d-Panthenol 50
    • D-Panthenol 75L
    • Dolobene
    • NSC 302962
    • Panthenol
    • Panthenol 50W
    • Panthenol, (+)-
    • Pantogel
    • Provitamin B5
    • +Expand
    • MFCD00065006
    • SNPLKNRPJHDVJA-ZETCQYMHSA-N
    • 1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1
    • [C@@H](O)(C(C)(C)CO)C(=O)NCCCO
    • 1724947

Computed Properties

  • 205.131408
  • 4
  • 4
  • 6
  • 205.131408
  • 14
  • 182
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • -0.9
  • 2
  • 0
  • 89.8

Experimental Properties

  • -0.74470
  • 89.79000
  • 2947
  • n20/D 1.499
  • dissolution
  • 118-120 ºC
  • 118-120°C/0.02m
  • It is relatively stable in aqueous solution, but racemization is caused by long-time heating. Soluble in water, ethanol, methanol, chloroform, slightly soluble in ether. Insoluble in fat and oil.
  • Colorless viscous oily liquid. The taste is slightly bitter. Slightly hygroscopic
  • Soluble in water, ethanol and methanol, slightly soluble in ether
  • Hygroscopic
  • 30.5 º (c=5, H2O on anh. sub)
  • [α]20/D +30±1°, c = 5% in H2O
  • 1.20 g/mL at 20 °C(lit.)

D(+)-Panthenol Security Information

D(+)-Panthenol Customs Data

  • 29241990

D(+)-Panthenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB118379-100 g
D-Panthenol, 98%; .
81-13-0 98%
100 g
€74.50 2023-07-20
Ambeed
A1459790-25g
(R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
81-13-0 99%
25g
$8.00 2022-05-16
ChemScence
CS-8175-500mg
D-Panthenol
81-13-0 ≥98.0%
500mg
$55.0 2022-04-26
DC Chemicals
DC10231-100 mg
D panthenol
81-13-0 >98%
100mg
$100.0 2022-02-28
FUJIFILM
169-12952-25g
D(+)-Panthenol
81-13-0
25g
JPY 5300 2023-09-15
Key Organics Ltd
AS-14732-1MG
D-Panthenol
81-13-0 >98%
1mg
£36.00 2023-09-08
MedChemExpress
HY-B1391-10mM*1 mL in DMSO
D-Panthenol
81-13-0 ≥98.0%
10mM*1 mL in DMSO
¥500
S e l l e c k ZHONG GUO
S4695-100mg
D panthenol
81-13-0 99.17%
100mg
¥795.17 2023-09-15
TRC
P180300-10g
D-Panthenol
81-13-0
10g
$ 75.00 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18499-100g
D-Panthenol, 98+%
81-13-0 98+%
100g
¥643.00 2023-03-01

D(+)-Panthenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
2.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
1.2 Catalysts: Ruthenium trichloride ;  2 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
3.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
2.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
2.2 Catalysts: Ruthenium trichloride ;  2 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
4.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Pyridine ;  1 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
3.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
3.2 Catalysts: Ruthenium trichloride ;  2 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
5.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-2-methylpropyl]-2-pyrrolidinecarboxamide Solvents: Ethanol ;  3 h, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.1 Solvents: Pyridine ;  1 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
4.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
4.2 Catalysts: Ruthenium trichloride ;  2 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
6.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  5 h, reflux
2.1 Catalysts: (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-2-methylpropyl]-2-pyrrolidinecarboxamide Solvents: Ethanol ;  3 h, rt; rt → 0 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.1 Solvents: Pyridine ;  1 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
5.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
5.2 Catalysts: Ruthenium trichloride ;  2 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
7.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

D(+)-Panthenol Raw materials

D(+)-Panthenol Preparation Products

D(+)-Panthenol Suppliers

WU HAN WEI SI ER MAN SHENG WU GONG CHENG Co., Ltd.
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